molecular formula C11H13FN2O4 B8586909 Methyl 3-(4-fluoro-2-nitrophenylamino)-2-methylpropanoate

Methyl 3-(4-fluoro-2-nitrophenylamino)-2-methylpropanoate

Cat. No. B8586909
M. Wt: 256.23 g/mol
InChI Key: XVECOUHMVVOULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-fluoro-2-nitrophenylamino)-2-methylpropanoate is a useful research compound. Its molecular formula is C11H13FN2O4 and its molecular weight is 256.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(4-fluoro-2-nitrophenylamino)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-fluoro-2-nitrophenylamino)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-(4-fluoro-2-nitrophenylamino)-2-methylpropanoate

Molecular Formula

C11H13FN2O4

Molecular Weight

256.23 g/mol

IUPAC Name

methyl 3-(4-fluoro-2-nitroanilino)-2-methylpropanoate

InChI

InChI=1S/C11H13FN2O4/c1-7(11(15)18-2)6-13-9-4-3-8(12)5-10(9)14(16)17/h3-5,7,13H,6H2,1-2H3

InChI Key

XVECOUHMVVOULV-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,4-difluoro-2-nitrobenzene (14.3 g, 90 mmol) in tetrahydrofuran (250 mL) was added methyl 3-amino-2-methylpropanoate (10.5 g, 90 mmol) and potassium carbonate (24.8 g, 180 mmol). The reaction mixture was heated to reflux and stirred for 15 hours. Then the mixture was concentrated in vacuo, and the residue was dissolved in water (250 mL), extracted with ethyl acetate (100 mL*3). The combined organic layers was separated, dried over anhydrous sodium sulfate, and concentrated to give a residue. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=5:1) to afford methyl 3-(4-fluoro-2-nitrophenylamino)-2-methylpropanoate as a red solid (14.0 g, 61%).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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